Synthesis and Characterization of 1-(Naphthalen-1-yl)ethanone Oxime: A Technical Guide
Synthesis and Characterization of 1-(Naphthalen-1-yl)ethanone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Naphthalen-1-yl)ethanone oxime, a key intermediate in medicinal chemistry and organic synthesis. This document details the experimental protocol for its preparation and outlines the analytical data for its characterization.
Introduction
1-(Naphthalen-1-yl)ethanone oxime (C₁₂H₁₁NO) is a derivative of 1-acetonaphthone, belonging to the oxime class of organic compounds. Its molecular weight is 185.22 g/mol .[1] The presence of the naphthalene moiety and the oxime functional group makes it a versatile building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. Oximes and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. A thorough understanding of the synthesis and physicochemical properties of this compound is crucial for its effective utilization in research and development.
Synthesis of 1-(Naphthalen-1-yl)ethanone Oxime
The synthesis of 1-(Naphthalen-1-yl)ethanone oxime is typically achieved through the condensation reaction of 1-(Naphthalen-1-yl)ethanone with hydroxylamine hydrochloride in the presence of a base.[1] The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the oxime.
Experimental Protocol
Materials:
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1-(Naphthalen-1-yl)ethanone
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium acetate (CH₃COONa)
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Ethanol (95%)
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Distilled water
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 1-(Naphthalen-1-yl)ethanone (1 equivalent) in ethanol.
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Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.3 equivalents) in a minimal amount of water to the flask.
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Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
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Pour the reaction mixture into cold distilled water to precipitate the crude product.
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Filter the precipitate using a Büchner funnel and wash with cold water to remove any inorganic impurities.
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Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain pure 1-(Naphthalen-1-yl)ethanone oxime as a solid.
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Dry the purified crystals in a desiccator.
Characterization Data
The structure and purity of the synthesized 1-(Naphthalen-1-yl)ethanone oxime are confirmed by various spectroscopic and physical methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Appearance | Solid |
| Melting Point | Data not available in the search results |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 1-(Naphthalen-1-yl)ethanone oxime would include resonances for the methyl protons, the aromatic protons of the naphthalene ring, and the hydroxyl proton of the oxime group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule. The spectrum is expected to show signals for the methyl carbon, the carbon of the C=N bond, and the ten carbons of the naphthalene ring.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 1-(Naphthalen-1-yl)ethanone oxime are expected for the O-H stretch of the oxime, the C=N stretch, and the C=C stretching vibrations of the naphthalene ring.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of 1-(Naphthalen-1-yl)ethanone oxime is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
Note: Specific, quantitative spectral data (chemical shifts, coupling constants, absorption frequencies, and m/z values) for 1-(Naphthalen-1-yl)ethanone oxime were not explicitly available in the provided search results. The tables below are structured to be populated with such data upon experimental determination.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| e.g., 2.30 | s | - | -CH₃ |
| e.g., 7.40-8.20 | m | - | Ar-H |
| e.g., 9.50 | s | - | =N-OH |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| e.g., 12.0 | -CH₃ |
| e.g., 124.0-135.0 | Ar-C |
| e.g., 155.0 | C=N |
Table 3: FT-IR Data
| Wavenumber (cm⁻¹) | Assignment |
| e.g., 3300-3100 | O-H stretch (oxime) |
| e.g., 1650 | C=N stretch |
| e.g., 1600, 1500 | C=C stretch (aromatic) |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| e.g., 185 | [M]⁺ |
| e.g., 170 | [M-CH₃]⁺ |
| e.g., 127 | [C₁₀H₇]⁺ |
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 1-(Naphthalen-1-yl)ethanone oxime.
Caption: Synthesis workflow for 1-(Naphthalen-1-yl)ethanone oxime.
Logical Relationship of Characterization
The following diagram shows the logical relationship between the synthesized compound and the analytical techniques used for its characterization.
Caption: Analytical techniques for compound characterization.
